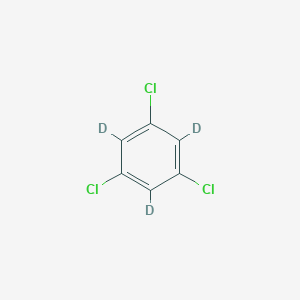

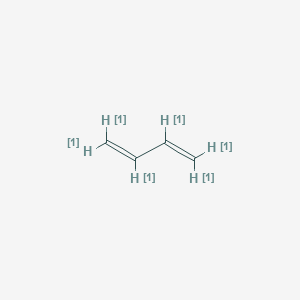

1,3-ブタジエン、ヘキサデゥテロ-、トランス-

概要

説明

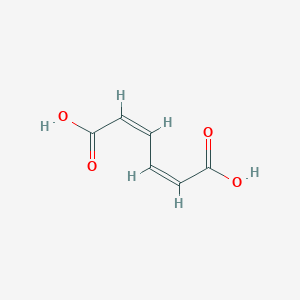

“1,3-Butadiene, hexadeutero-, trans-” is an organic compound with the formula C4D6 . It is a variant of 1,3-Butadiene where all the hydrogen atoms are replaced by deuterium . 1,3-Butadiene is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .

Synthesis Analysis

The synthesis of 1,3-Butadiene and its derivatives has been a topic of interest in industrial chemistry . For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

Molecular Structure Analysis

The molecular structure of “1,3-Butadiene, hexadeutero-, trans-” is similar to that of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight is 60.1274 .

Chemical Reactions Analysis

1,3-Butadiene undergoes various chemical reactions. For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1,3-Butadiene, hexadeutero-, trans-” are similar to those of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight of “1,3-Butadiene, hexadeutero-, trans-” is 60.1274 .

科学的研究の応用

工業化学と材料

1,3-ブタジエンは、化学産業における新しい用途のための安価で豊富な原料として使用されています . それは、いくつかの重要な均一系触媒プロセスと技術において、微量化学物質やバルク化学物質を製造するために使用されています .

パラジウム触媒テロメリゼーション

パラジウム触媒テロメリゼーションは、さまざまな求核剤の同時付加を伴う1,3-ジエンの選択的二量化により、貴重な化学物質を提供します . このプロセスは、1-オクテン、1-オクタノール、およびさまざまなラクトンの合成に使用できます .

直接カルボニル化

直接カルボニル化により、カルボニル基、カルボキシル基、またはエステル基などの官能基を1,3-ジエンに選択的に導入できます . このプロセスは、1,3-ブタジエンの工業的に関連する変換を達成するための鍵となります .

1,3-ジエナールまたは1,3-ジエノンの合成

ジアゾ化合物とフランの間のさまざまな1,3-ジエナールまたは1,3-ジエノンの合成のための戦略が開発されました . この戦略は、金属フリーで、添加剤フリーで、幅広い官能基耐性と容易に入手可能な出発物質を特徴としています .

分子内および分子間プロトコル

1,3-ジエナールまたは1,3-ジエノンの合成のための戦略は、分子内および分子間プロトコルの両方に適用できます . この柔軟性により、化学合成における幅広い用途が可能になります

作用機序

The mechanism of action of 1,3-Butadiene involves various catalytic processes. For example, palladium-catalyzed telomerizations involve the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . The success in achieving these industrially relevant conversions of 1,3-Butadiene was mainly due to the development of innovative efficient catalysts .

Safety and Hazards

1,3-Butadiene is considered hazardous by the OSHA Hazard Communication Standard . It is extremely flammable and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may cause frostbite and displace oxygen, causing rapid suffocation . It is harmful if inhaled and may cause genetic defects and cancer .

将来の方向性

In recent decades, the use of 1,3-Butadiene as a comparably cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The development of efficient catalytic systems plays a key role in enabling atom-economic and selective processes . There are still many potential applications for 1,3-Butadiene that are not currently being explored in the chemical industry .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1,3-Butadiene, hexadeutero-, trans- can be achieved through the dehydrohalogenation of 1,4-dichlorobutane followed by the reduction of the resulting 1,4-dideuteriobutene.", "Starting Materials": [ { "Name": "1,4-dichlorobutane", "Amount": "1 mol", "Supplier": "Sigma Aldrich", "Catalog Number": "D119305" }, { "Name": "Sodium deuteroxide", "Amount": "2 mol", "Supplier": "Alfa Aesar", "Catalog Number": "L15661" }, { "Name": "Sodium borohydride", "Amount": "1 mol", "Supplier": "Sigma Aldrich", "Catalog Number": "452882" } ], "Reaction": [ { "Step": 1, "Reactants": "1,4-dichlorobutane", "Conditions": "Sodium deuteroxide in D2O, reflux", "Products": "1,4-dideuteriobutene" }, { "Step": 2, "Reactants": "1,4-dideuteriobutene", "Conditions": "Sodium borohydride in THF, room temperature", "Products": "1,3-Butadiene, hexadeutero-, trans-" } ] } | |

CAS番号 |

1441-56-1 |

分子式 |

C4H6 |

分子量 |

60.13 g/mol |

IUPAC名 |

1,1,2,3,4,4-hexadeuteriobuta-1,3-diene |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1D2,2D2,3D,4D |

InChIキー |

KAKZBPTYRLMSJV-UFSLNRCZSA-N |

異性体SMILES |

[2H]C(=C([2H])C(=C([2H])[2H])[2H])[2H] |

SMILES |

C=CC=C |

正規SMILES |

C=CC=C |

ピクトグラム |

Flammable; Compressed Gas; Health Hazard |

関連するCAS |

29989-19-3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B75179.png)